7-(Trifluoromethyl)quinoxalin-2(1H)-one

Vue d'ensemble

Description

7-(Trifluoromethyl)quinoxalin-2(1H)-one is a compound that has recently emerged as a modern sustainable protocol . It offers robust applications in the medicinal, pharmaceutical, and agriculture industry .

Synthesis Analysis

The synthesis of 7-(Trifluoromethyl)quinoxalin-2(1H)-one involves the C-3 functionalization of quinoxalin-2(1H)-ones . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones have been developed .Molecular Structure Analysis

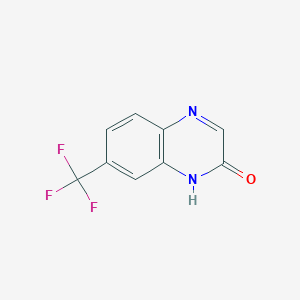

The molecular structure of 7-(Trifluoromethyl)quinoxalin-2(1H)-one involves a quinoxalin-2(1H)-one core with a trifluoromethyl group attached . The structure allows for various functionalizations, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .Chemical Reactions Analysis

The chemical reactions involving 7-(Trifluoromethyl)quinoxalin-2(1H)-one are primarily centered around the C-3 functionalization of quinoxalin-2(1H)-ones . These reactions have attracted considerable interest due to their diverse biological activities and chemical properties .Applications De Recherche Scientifique

C3-H Bond Functionalization:

- Quinoxalin-2(1H)-ones, including 7-(Trifluoromethyl)quinoxalin-2(1H)-one derivatives, have gained attention for their potential in biological activities and pharmaceutical properties. Researchers have explored arylation, trifluoromethylation, alkylation, and alkoxylation of these compounds using hypervalent iodine(III) reagents. This functionalization offers a pathway for creating diverse molecular structures with potential pharmaceutical applications (Tan, Wang, Zhang, Zhang, & Zhao, 2020).

Photoredox-Catalyzed Arylation:

- A photoredox-catalyzed direct arylation of quinoxalin-2-(1H)-ones has been developed, using diaryliodonium triflates to produce a variety of 3-arylquinoxalin-2-(1H)-ones. This method is notable for its operational simplicity, mild conditions, and broad scope, making it attractive for synthesizing pharmaceutically important derivatives (Samanta, Meher, & Murarka, 2022).

Synthesis of New Derivatives:

- Research has demonstrated the synthesis of a range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including various derivatives with significant potential in drug development. This study broadens the scope of compounds that can be derived from 3-(trifluoromethyl)quinoxalin-2(1H)-one (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).

Regioselective Functionalization:

- A method for the regioselective functionalization of quinoxalin-2(1H)-ones has been developed, which involves the formation of C-O, C-N, C-S, and C-Se bonds. This approach is significant due to its broad substrate scope, high yields, and metal- and photocatalyst-free conditions, making it a valuable process for synthesizing compounds with various bioactive groups (Sonam, Shinde, Rangan, & Kumar, 2023).

Radiation-Induced Reduction:

- Quinoxalin-2-one derivatives, including those with trifluoromethyl groups, have been proposed for use in treatments of various diseases, as they exhibit diverse pharmacological properties. Research in this area focuses on the kinetic and spectral characteristics of these compounds when exposed to radiation, which is crucial for understanding their potential therapeutic applications (Skotnicki, Fuente, Cañete, & Bobrowski, 2016).

Optical and Morphological Studies:

- Studies on Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been conducted, illustrating their optical properties and demonstrating phenomena such as Aggregation Induced Emission (AIE). These findings are relevant for applications in materials science and photophysics (Rajalakshmi & Palanisami, 2020).

Visible-Light-Induced Reactions:

- Visible light has been utilized in a three-component reaction involving quinoxalin-2(1H)-ones, leading to the formation of 3-trifluoroalkylated derivatives. This photocatalytic process, conducted under mild and environmentally friendly conditions, highlights an innovative approach to synthesizing trifluoroalkylated quinoxalin-2(1H)-ones (Meng, Lv, Liu, Liu, Zhao, & Wei, 2020).

Mécanisme D'action

Target of Action

Quinoxalin-2(1h)-ones, in general, have been noted for their diverse biological activities and chemical properties .

Mode of Action

The mode of action of 7-(Trifluoromethyl)quinoxalin-2(1H)-one involves the direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation . This process has attracted considerable attention due to the diverse biological activities and chemical properties of the compound .

Biochemical Pathways

The direct c3-functionalization of quinoxalin-2(1h)-ones via c–h bond activation is a key process .

Result of Action

The compound’s direct c3-functionalization via c–h bond activation has been noted for its diverse biological activities and chemical properties .

Safety and Hazards

Orientations Futures

Future developments of multi-component reactions of quinoxalin-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields . The aim is to enrich the methods for the reaction of quinoxalin-2(1H)-ones at the C3 position, which have rich applications in materials chemistry and pharmaceutical pharmacology .

Propriétés

IUPAC Name |

7-(trifluoromethyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEVOLAJDVZFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579194 | |

| Record name | 7-(Trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59489-41-7 | |

| Record name | 7-(Trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.